![molecular formula C8H5NO5 B082383 4-Nitrophenylglyoxylic acid CAS No. 14922-36-2](/img/structure/B82383.png)
4-Nitrophenylglyoxylic acid
Overview
Description
Synthesis Analysis
The synthesis of 4-Nitrophenylglyoxylic acid and its analogues often involves strategic chemical reactions to introduce the nitro and glyoxylic acid functionalities. A study described the syntheses of 4-nitrophenyl β-glycosides, highlighting methods that could potentially be adapted for synthesizing this compound derivatives (Hongming Chen, S. Withers, 2007).
Molecular Structure Analysis
The molecular structure of compounds related to this compound, such as its alkaline-earth metal salts, has been determined through crystallography, providing insights into its crystalline form and intermolecular interactions (B. R. Srinivasan, K. T. Dhavskar, C. Näther, 2016).
Chemical Reactions and Properties
Chemical reactions involving this compound derivatives highlight their reactivity and potential applications. For example, the synthesis of 3,4,5-trihydroxy-5-(4-nitrophenyl)imidazolidin-2-one from 4-nitrophenylglyoxal suggests the compound's utility in forming complex molecular structures (V. G. Shtamburg et al., 2019).
Physical Properties Analysis
The study of this compound and its derivatives' physical properties, such as solubility, melting point, and crystal structure, is crucial for their application in material science and chemical synthesis. Although specific studies on this compound's physical properties were not identified, related research on nitrophenyl compounds provides a foundation for understanding its behavior (A. Kennedy, L. S. D. Moraes, 2016).
Chemical Properties Analysis
The chemical properties of this compound, including its acidity, reactivity towards nucleophiles, and participation in synthesis reactions, are areas of interest. Studies on similar nitrophenyl compounds, such as the reactivity of 4-nitrophenylacetate ions in basic solutions, offer insights into the chemical behavior that this compound might exhibit (V. M. Clark, J. Hobbs, D. Hutchinson, 1969).
Mechanism of Action
Target of Action
2-(4-Nitrophenyl)-2-oxoacetic acid, also known as 4-Nitrophenylglyoxylic acid or 4-Nitrobenzoylformic acid, is a compound that belongs to the class of organic compounds known as nitrobenzenes . These compounds contain a nitrobenzene moiety, which consists of a benzene ring with a carbon bearing a nitro group
Mode of Action
It’s known that nitrobenzenes can interact with multiple receptors . This interaction can lead to various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Biochemical Pathways
Nitrobenzenes have been found to exhibit antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .
Pharmacokinetics
The pharmacokinetic properties of similar nitrophenyl compounds have been studied . These studies can provide insights into the potential ADME properties of 2-(4-Nitrophenyl)-2-oxoacetic acid.
Result of Action
Nitrobenzenes have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Action Environment
It’s known that environmental factors can significantly impact the action and efficacy of similar compounds .
properties
IUPAC Name |
2-(4-nitrophenyl)-2-oxoacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO5/c10-7(8(11)12)5-1-3-6(4-2-5)9(13)14/h1-4H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RREPYIWLDJQENS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50164202 | |
Record name | 4-Nitrophenylglyoxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50164202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
14922-36-2 | |
Record name | 4-Nitrophenylglyoxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014922362 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Nitrophenylglyoxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50164202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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